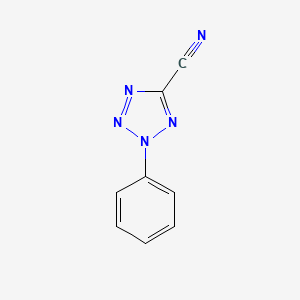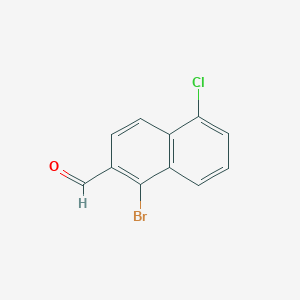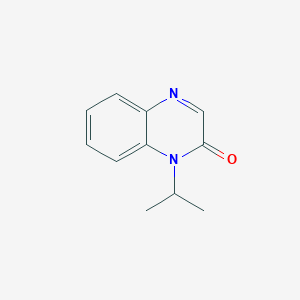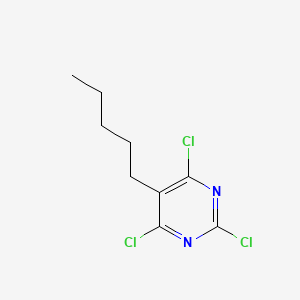
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with an isopropoxycarbonyl group and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Isopropoxycarbonyl Group: This step involves the reaction of the piperidine derivative with isopropyl chloroformate under basic conditions to introduce the isopropoxycarbonyl group.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid derivative reacts with a halogenated piperidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow chemistry techniques and the use of automated reactors.
化学反应分析
Types of Reactions
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used in organic synthesis for the formation of carbon-carbon bonds.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
Similar Compounds
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but lacks the isopropoxycarbonyl group.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a Boc-protected piperidine ring and a boronic acid pinacol ester.
Uniqueness
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
分子式 |
C15H22BNO4 |
|---|---|
分子量 |
291.15 g/mol |
IUPAC 名称 |
[4-(1-propan-2-yloxycarbonylpiperidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO4/c1-11(2)21-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)20/h3-6,11,13,19-20H,7-10H2,1-2H3 |
InChI 键 |
GWNCPMRYNLRFSS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)



![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)





![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)

